Lipophilicity (LogP) Comparison: Hexyl Phenyl Sulfide vs. Shorter-Chain Homologs
The lipophilicity of (hexylsulfanyl)benzene, measured by its computed XLogP3-AA value of 4.8, is significantly higher than that of its shorter-chain analogs. This quantitative difference directly impacts its behavior in partitioning, membrane permeability, and formulation stability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 [1] |
| Comparator Or Baseline | Ethyl Phenyl Sulfide (XLogP3-AA = 2.4); Butyl Phenyl Sulfide (XLogP3-AA = 3.5) [1] |
| Quantified Difference | Δ LogP of +2.4 (vs. ethyl) and +1.3 (vs. butyl) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1] |
Why This Matters
Procurement of the incorrect homolog will result in a different LogP value, potentially altering the compound's bioavailability, extraction efficiency, or solubility profile in a formulated product.
- [1] PubChem. (2025). Computed Properties by XLogP3 3.0 for (Hexylsulfanyl)benzene (CID 10012875), Ethyl Phenyl Sulfide (CID 7609), and Butyl Phenyl Sulfide (CID 69557). National Center for Biotechnology Information. View Source
